molecular formula C9H3ClFNS B12116349 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile

3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile

Cat. No.: B12116349
M. Wt: 211.64 g/mol
InChI Key: JEOSNFRIXKETPO-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile: is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of chlorine and fluorine substituents at the 3 and 6 positions, respectively, and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzothiophene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a suitable benzothiophene derivative with a cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo various substitution reactions, particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitrile).

    Oxidation and Reduction: The benzothiophene ring can be subjected to oxidation and reduction reactions, altering the oxidation state of sulfur and other substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or reduced benzothiophenes.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Benzothiophene derivatives are known for their activity in various biological systems, and the presence of chlorine, fluorine, and nitrile groups can enhance binding affinity and specificity to biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, agrochemicals, and pharmaceuticals. Its chemical stability and reactivity make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of electron-withdrawing groups (chlorine, fluorine, and nitrile) can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carbonitrile
  • 6-Fluoro-1-benzothiophene-2-carbonitrile
  • 3-Bromo-6-fluoro-1-benzothiophene-2-carbonitrile

Uniqueness

Compared to similar compounds, 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile is unique due to the simultaneous presence of chlorine, fluorine, and nitrile groups. This combination of substituents can significantly influence its chemical reactivity, biological activity, and potential applications. For instance, the fluorine atom can enhance metabolic stability, while the nitrile group can increase binding affinity to certain biological targets.

Properties

Molecular Formula

C9H3ClFNS

Molecular Weight

211.64 g/mol

IUPAC Name

3-chloro-6-fluoro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H3ClFNS/c10-9-6-2-1-5(11)3-7(6)13-8(9)4-12/h1-3H

InChI Key

JEOSNFRIXKETPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2Cl)C#N

Origin of Product

United States

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